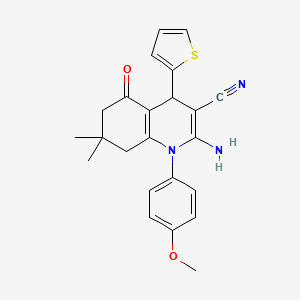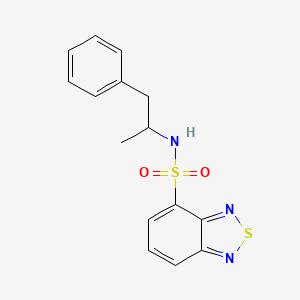![molecular formula C28H26O5 B11094665 4-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]-2-methoxyphenyl 1-adamantanecarboxylate](/img/structure/B11094665.png)
4-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]-2-methoxyphenyl 1-adamantanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the systematic name 4-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]-2-methoxyphenyl 1-adamantanecarboxylate benzoic acid esters . Its chemical structure combines an indenone core with a methoxyphenyl group and an adamantanecarboxylate moiety. Let’s break it down:
Indenone Core: The indenone structure consists of a fused benzene and cyclopentene ring system. It imparts aromatic and conjugated properties to the compound.
Methoxyphenyl Group: The methoxyphenyl group (C6H4OCH3) adds an electron-donating methoxy (–OCH3) substituent to the phenyl ring.
Adamantanecarboxylate Moiety: The adamantanecarboxylate group (C11H15COO–) is derived from adamantane, a rigid, cage-like hydrocarbon. It provides steric bulk and stability.
Preparation Methods
Synthetic Routes::
Condensation Reaction: The compound can be synthesized via a condensation reaction between 2-methoxybenzaldehyde and 1,3-dioxoindan-2-carbaldehyde. The reaction forms the indenone core and introduces the methoxy group.
Esterification: The ester linkage is formed by reacting the resulting indenone with 1-adamantanecarboxylic acid under acidic conditions.
Industrial Production:: Industrial-scale production typically involves efficient and scalable synthetic routes, optimization of reaction conditions, and purification steps.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions due to the presence of electron-rich moieties (e.g., the methoxy group).
Substitution: Nucleophilic substitution reactions can occur at the ester carbon, leading to various derivatives.
Reduction: Reduction of the carbonyl group (1,3-dioxoindan-2-carbaldehyde) can yield the corresponding alcohol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Substitution: Nucleophiles (e.g., alkoxides, amines) in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Oxidation: Methoxyphenyl carboxylic acid.
- Substitution: Various ester derivatives.
- Reduction: 1,3-dihydro-2H-inden-2-ol.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Investigating its potential as an anti-inflammatory or anticancer agent.
Materials Science: As a building block for functional materials.
Organic Synthesis: Creating novel molecules with unique properties.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with cellular targets, affecting signaling pathways or enzymatic processes. Further research is needed to elucidate specific molecular targets.
Comparison with Similar Compounds
While there are no direct analogs, related compounds include:
1H-Inden-1-one: A simpler indenone without the ester group.
2H-Isoindole-2-acetic acid: A structurally related compound with a carboxylic acid group.
Properties
Molecular Formula |
C28H26O5 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
[4-[(1,3-dioxoinden-2-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate |
InChI |
InChI=1S/C28H26O5/c1-32-24-12-16(11-22-25(29)20-4-2-3-5-21(20)26(22)30)6-7-23(24)33-27(31)28-13-17-8-18(14-28)10-19(9-17)15-28/h2-7,11-12,17-19H,8-10,13-15H2,1H3 |
InChI Key |
XDQOXXASCXHKPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OC(=O)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-5-methylphenol](/img/structure/B11094591.png)

![4-Methyl-2H-furo[2,3-H]chromene-2,9(8H)-dione](/img/structure/B11094602.png)

![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11094608.png)
![(3Z)-5-bromo-3-[3-(4-ethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11094609.png)
![4-{[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11094619.png)
![2-(2-chlorophenyl)-7-hydroxy-6',6'-dimethyl-2,3,5',6'-tetrahydro-1'H-spiro[chromene-4,4'-pyrimidine]-2'(3'H)-thione](/img/structure/B11094626.png)
![11-(2,5-dimethylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11094634.png)
![2-{4-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}-N-phenylacetamide](/img/structure/B11094638.png)

![7-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11094658.png)
![2,2'-(3,3'-Dimethylbiphenyl-4,4'-diyl)bis[{N}-(2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide]](/img/structure/B11094673.png)
![4-Nitrobenzyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B11094680.png)
